Young's Modulus: 3,3'-DDS vs. 4,4'-DDS Epoxy
Molecular dynamics simulations of DGEBF epoxy cured with 3,3′-DDS versus 4,4′-DDS reveal that the 3,3′-DDS system achieves higher density and Young's modulus due to reduced fractional free volume and increased cohesive energy density (CED) resulting from the meta-substituted architecture [1]. The 3,3′-DDS network exhibited a Young's modulus of 3.8 ± 0.2 GPa, compared to 3.4 ± 0.1 GPa for the 4,4′-DDS system—an increase of approximately 11.8% [1].
| Evidence Dimension | Young's modulus of cured epoxy network |
|---|---|
| Target Compound Data | 3.8 ± 0.2 GPa (3,3′-DDS/DGEBF system) |
| Comparator Or Baseline | 3.4 ± 0.1 GPa (4,4′-DDS/DGEBF system) |
| Quantified Difference | 0.4 GPa (~11.8% increase) |
| Conditions | Molecular dynamics simulation of DGEBF epoxy cured with stoichiometric diamine; 298 K |
Why This Matters
Higher Young's modulus indicates superior stiffness, which is critical for structural adhesives and composite matrices where deformation under load must be minimized.
- [1] Jeong HJ, Kwon SH, Lim J, Kwon W, Park GH, Lee E, Won JS, Lee MY. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach. Polymers. 2025;17(12):845780175. View Source
